1,2-二肉豆蔻酰-sn-甘油

描述

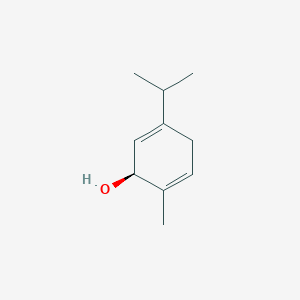

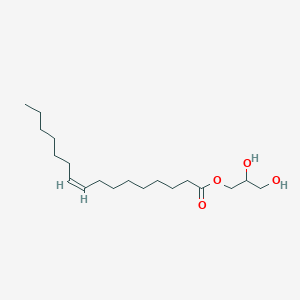

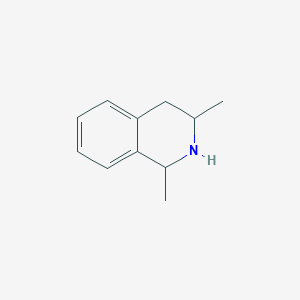

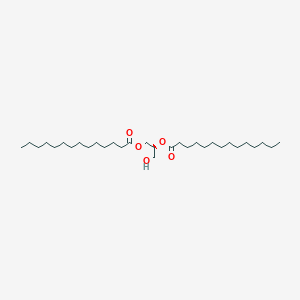

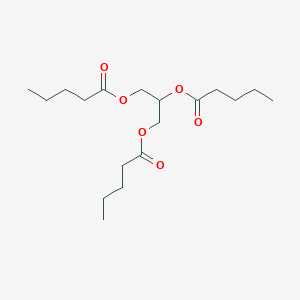

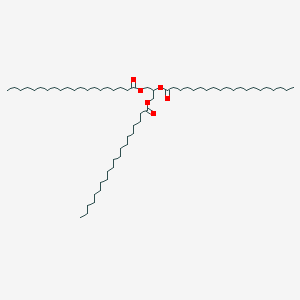

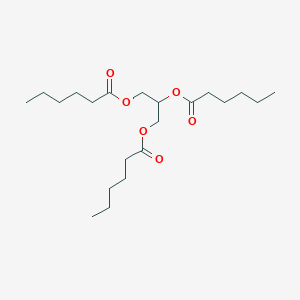

1,2-Dimyristoyl-sn-glycerol (1,2-DMG) is a saturated diacylglycerol (DAG) with myristic acid (14:0) side-chains attached at both the sn-1 and sn-2 positions . It is functionally related to a tetradecanoic acid . Most saturated DAGs, including 1,2-DMG, are weak second messengers for the activation of the PKC .

Synthesis Analysis

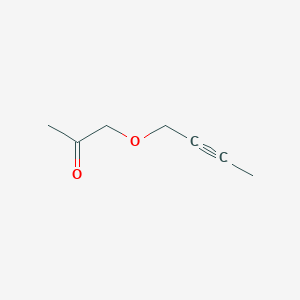

1,2-Dimyristoyl-sn-glycerol has been used as a reactant in the preparation of 1,2-[13,13-2H2]dimyristoyl-sn-glycero-3-phosphoethanolamine and sodium 1,2-ditetradecanoyl-sn-glycer-3-yl phenyl phosphate .

Molecular Structure Analysis

1,2-Dimyristoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which both acyl groups are tetradecanoyl (myristoyl). It is a 1,2-diacyl-sn-glycerol and a diacylglycerol 28:0 . The structure is a trilayer: a bilayer of palmitate chains packed in the beta mode (T parallel) and an interdigitated monolayer of acetates .

Chemical Reactions Analysis

1,2-Dimyristoyl-sn-glycerol is a saturated diacylglycerol (DAG). It is a possible weak second messenger for the activation of the PKC .

Physical And Chemical Properties Analysis

1,2-Dimyristoyl-sn-glycerol is a saturated diacylglycerol (DAG). It is a possible weak second messenger for the activation of the PKC .

科学研究应用

Neurotherapy and Drug Delivery

1,2-Dimyristoyl-sn-glycerol, when coated on the surface of superparamagnetic iron oxide nanoparticles (SPIONs), has been found to have advantages in neurotherapy and drug delivery . The attachment of these nanoparticles to bio-membranes in the brain could result from similar phospholipid structures of 1,2-Dimyristoyl-sn-glycerol and the membranes .

Transport in Brain

The same study also found that 1,2-Dimyristoyl-sn-glycerol coated SPIONs were transported in the brain faster than those without 1,2-Dimyristoyl-sn-glycerol . This could potentially be used for faster drug delivery to the brain .

Cell Membrane Adhesion

1,2-Dimyristoyl-sn-glycerol coated SPIONs were effectively distributed on the membranes of axons, as well as dendritic and myelin sheaths . This could potentially be used for targeted drug delivery .

Cancer Therapy

1,2-Dimyristoyl-sn-glycerol has been used in the development of nanocochleates for the oral delivery of Andrographolide, a phytoconstituent found in Andrographis paniculata Wall. ex Nees (Acanthaceae), in cancer therapy .

Transfection of DNA, RNA, and Oligonucleotides

1,2-Dimyristoyl-sn-glycerol has been used in the transfection of DNA, RNA, and oligonucleotides .

mRNA Vaccine Development

1,2-Dimyristoyl-sn-glycerol has been used in the development of mRNA vaccines .

Drug Delivery System Development

1,2-Dimyristoyl-sn-glycerol has been used in the development of drug delivery systems .

High-Performance Liquid Chromatography (HPLC)

1,2-Dimyristoyl-sn-glycerol has been used as an internal standard in reverse phase high-performance liquid chromatography (RP-HPLC) .

作用机制

Target of Action

1,2-Dimyristoyl-sn-glycerol (1,2-DMG) is a saturated diacylglycerol . Its primary target is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

1,2-DMG interacts with PKC as a weak second messenger . It activates PKC, albeit weakly, leading to the phosphorylation of other proteins . This interaction and the resulting changes play a crucial role in several cellular processes, including cell differentiation and proliferation, gene expression, and at the molecular level, signal transduction .

Biochemical Pathways

The activation of PKC by 1,2-DMG can affect various biochemical pathways. One key pathway is the Phosphatidylinositol (PI) Cycle . In this cycle, PKC activation can lead to the production of secondary messengers, which can have downstream effects on cellular functions .

Pharmacokinetics

It’s known that 1,2-dmg is a lipophilic compound, which suggests it may have good bioavailability and can be distributed widely in the body .

Result of Action

The activation of PKC by 1,2-DMG can lead to various molecular and cellular effects. For instance, it has been found to increase Acetylcholinesterase (AChE) activity by 35-40% at concentrations of 25 micrograms/ml in the parasite S. mansoni . This could potentially affect the nervous system of the parasite, leading to its paralysis or death .

Action Environment

The action, efficacy, and stability of 1,2-DMG can be influenced by various environmental factors. For example, the presence of divalent cations such as Mg2+, Ca2+, and Sr2+ can lead to the formation of lipid divalent cation (2:1) complexes . Moreover, the pH and salt concentration of the environment can affect the formation of multilamellar vesicles .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

1,2-Dimyristoyl-sn-glycerol coated on the surface of superparamagnetic iron oxide nanoparticles (SPIONs) has advantages in neurotherapy and drug delivery . It may be used as a reactant in the preparation of 1,2-[13,13-2H2]dimyristoyl-sn-glycero-3-phosphoethanolamine and sodium 1,2-ditetradecanoyl-sn-glycer-3-yl phenyl phosphate .

属性

IUPAC Name |

[(2S)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBCSFJKETUREV-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H60O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182801 | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(14:0/14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1,2-Dimyristoyl-sn-glycerol | |

CAS RN |

60562-16-5 | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60562-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimyristin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIMYRISTIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8KC2URW86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1,2-Dimyristoyl-sn-glycerol in liposome studies?

A1: 1,2-Dimyristoyl-sn-glycerol (DMPC) is a commonly used phospholipid in creating model cell membranes (liposomes) for biomembrane research. These liposomes are crucial for studying membrane properties, drug delivery systems, and various medical and biotechnological applications. []

Q2: How does 1,2-Dimyristoyl-sn-glycerol interact with water molecules in a bilayer system?

A2: Research suggests that within a lipid bilayer, DMPC interacts with water in three distinct regions: 'headgroup water,' 'perturbed water' near the membrane/water interface, and 'free water' in the core. This interaction, influenced by temperature and headgroup type, provides insights into membrane structure and mechanics. []

Q3: Can 1,2-Dimyristoyl-sn-glycerol be used in studying peptide-lipid interactions?

A3: Yes, DMPC is valuable for studying peptide-lipid interactions. For example, it has been used to investigate how gramicidin A, a peptide, influences the clustering of specific phospholipid monomers within fluid bilayers. This interaction is further modulated by cholesterol. []

Q4: How does 1,2-Dimyristoyl-sn-glycerol contribute to the study of protein structures like gramicidin A?

A4: DMPC provides a suitable bilayer environment to investigate the structure of membrane-associated proteins like gramicidin A using techniques like solid-state 2H NMR spectroscopy. This approach helped determine the right-handed helix sense of the channel conformation of gramicidin A. []

Q5: Can 1,2-Dimyristoyl-sn-glycerol be used in studying the impact of nanoparticles on cell membranes?

A5: Yes, studies have used DMPC bilayers as model cell membranes to investigate how nanomaterials, like Keggin-type polyoxometalate clusters, interact with and potentially disrupt lipid structures. []

Q6: What is the significance of 1,2-Dimyristoyl-sn-glycerol in nanoparticle drug delivery systems?

A6: DMPC is an essential component in formulating lipid nanoparticles for drug delivery. It helps encapsulate therapeutic molecules like mRNA, protecting them from degradation and facilitating their delivery to target cells. The inclusion of other lipids like BMP alongside DMPC can further enhance the efficacy of these nanoparticles. []

Q7: How does 1,2-Dimyristoyl-sn-glycerol contribute to understanding drug delivery mechanisms?

A7: Researchers use single-particle tracking in conjunction with fluorescently labelled DMPC-containing lipid nanoparticles to study their internalization and endosomal sorting within cells. This provides crucial information about how different lipid compositions influence drug delivery efficacy. []

Q8: Does 1,2-Dimyristoyl-sn-glycerol have applications in developing vaccines?

A8: Research indicates the potential of DMPC in vaccine development. It has been used as a component in liposomal formulations for an anti-Pseudomonas vaccine. These formulations, containing the outer-membrane protein F (OprF) of Pseudomonas aeruginosa, showed promising results in inducing antibody production in mice. []

Q9: Can 1,2-Dimyristoyl-sn-glycerol act as a secondary messenger in biological systems?

A9: While not a direct secondary messenger, 1,2-Diacylglycerols, including 1,2-Dimyristoyl-sn-glycerol, can influence enzymatic activity. Research in Schistosoma mansoni suggests that diacylglycerols, potentially released from the breakdown of membrane anchors, might play a role in regulating acetylcholinesterase biosynthesis. []

Q10: Has 1,2-Dimyristoyl-sn-glycerol been used in studying the properties of ionic liquids in drug delivery?

A10: Yes, studies have explored incorporating ionic liquids with 1,2-Dimyristoyl-sn-glycerol to form lipid-based ionic liquids (LBILs). These LBILs show promise as biocompatible carriers for enhancing transdermal drug delivery. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)

![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)